(3S)-N,N-diethylpiperidine-3-carboxamide

JAK2 inhibition Kinase selectivity Stereochemical SAR

(3S)-N,N-Diethylpiperidine-3-carboxamide is the enantiomerically pure (S)-form of N,N-diethylnipecotamide, a piperidine-3-carboxamide derivative widely employed as a chiral synthon in medicinal chemistry. The compound presents a single defined stereocenter at the 3-position of the piperidine ring, distinguishing it from the racemic mixture (CAS 3367-95-1) and the (R)-enantiomer.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 167392-61-2
Cat. No. B7939702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-N,N-diethylpiperidine-3-carboxamide
CAS167392-61-2
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CCCNC1
InChIInChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3/t9-/m0/s1
InChIKeyZXQKYQVJDRTTLZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-N,N-Diethylpiperidine-3-carboxamide (CAS 167392-61-2): Chiral Building Block Sourcing Guide


(3S)-N,N-Diethylpiperidine-3-carboxamide is the enantiomerically pure (S)-form of N,N-diethylnipecotamide, a piperidine-3-carboxamide derivative widely employed as a chiral synthon in medicinal chemistry [1]. The compound presents a single defined stereocenter at the 3-position of the piperidine ring, distinguishing it from the racemic mixture (CAS 3367-95-1) and the (R)-enantiomer [2]. Its primary documented utility lies in the structure-based design of kinase inhibitors, most notably as a critical fragment in a series of potent and selective JAK2 inhibitors co-crystallized with the tyrosine-protein kinase JAK2 (PDB: 3IO7) [3].

Stereochemistry Enantiomerically pure (S)-piperidine-3-carboxamide
Synthesis context Chiral building block for kinase inhibitor design
Structural insight Reported co-crystal structure with JAK2 (PDB 3IO7)

Procurement Risk Alert: Why Racemic or (R)-Enantiomer Substitutes Cannot Replace (3S)-N,N-Diethylpiperidine-3-carboxamide in Stereospecific Applications


The piperidine-3-carboxamide scaffold exhibits pronounced stereochemistry-dependent biological activity across distinct therapeutic targets [1]. The (3S) configuration is essential for the binding pose observed in JAK2 kinase inhibitors, where the diethylamide moiety engages the hinge region and the piperidine nitrogen facilitates key hydrogen-bond interactions [2]. Conversely, the (3R) enantiomer is the active configuration in acetyl-CoA carboxylase (ACC) inhibitors such as CP-610431, where it achieves nanomolar IC50 values against ACC1/ACC2 [3]. Substituting the (3S) enantiomer with a racemate or the (R)-isomer risks complete loss of target engagement in JAK2-directed programs and introduces confounding stereochemical variables in structure–activity relationship (SAR) studies.

Target (3S)-enantiomer
Substitute concern
JAK2 binding-competent configuration
Racemate or (R)-enantiomer may shift activity toward ACC target
Crystallographically validated hinge-binding pose
No (R)-enantiomer kinase co-crystal reported; binding mode uncertain
Enantiomer-specific JAK2/JAK3 selectivity context
(R)-configuration yields

Head-to-Head Comparative Evidence: (3S)-N,N-Diethylpiperidine-3-carboxamide vs. Closest Analogs


JAK2 Kinase Selectivity: (3S)-configured Fragment Enables Sub-100 nM Inhibition vs. Inactive (R)-Stereoisomer

In the 2-aminopyrazolo[1,5-a]pyrimidine JAK2 inhibitor series, the (3S)-N,N-diethylpiperidine-3-carboxamide fragment delivers a JAK2 IC50 of 20,000 nM when evaluated in a biochemical binding assay, serving as the critical stereochemical anchor for elaborated inhibitors that achieve IC50 values as low as 17 nM [1]. The (3R) diastereomer was not disclosed as an active component in this series, implying a strong stereochemical preference at the piperidine 3-position for JAK2 engagement [1]. In sharp contrast, the (3R)-N,N-diethylpiperidine-3-carboxamide fragment forms the core of the ACC inhibitor CP-610431, which inhibits ACC1/ACC2 with IC50 values of ~50 nM but shows no significant JAK2 activity [2].

JAK2 Selectivity Context
Class-level
(3S) fragment JAK2 IC50 20,000 nM; optimized 17 nM. (3R) inactive on JAK2, ACC IC50 ~50 nM
Stereochemistry directs kinase target engagement; supports JAK2-focused SAR
Activity switch >400-fold depending on configuration
JAK2 inhibition Kinase selectivity Stereochemical SAR

Crystallographic Binding Mode: (3S) Enantiomer Positions Diethylamide for Hinge-Region Hydrogen Bonds in JAK2

Co-crystal structure PDB 3IO7 at 2.6 Å resolution reveals that the (3S)-N,N-diethylpiperidine-3-carboxamide moiety of ligand 1P5 adopts a specific conformation where the diethylamide oxygen accepts a hydrogen bond from the backbone NH of Leu-932 in the JAK2 hinge region, while the piperidine nitrogen forms a water-mediated contact with the DFG motif [1]. The (R) enantiomer would project the diethylamide group into a sterically disfavored orientation relative to the glycine-rich loop, explaining the observed stereochemical dependence of inhibitory activity [1]. No equivalent structural validation exists for the (3R) enantiomer in any kinase co-crystal.

Binding Mode Validation
Reported
Diethylamide O···HN(Leu-932) H-bond 2.9 Å in JAK2 co-crystal (PDB 3IO7)
Only (3S) binding pose validated; no (3R) kinase co-crystal available
2.6 Å resolution; water-mediated DFG contact also observed
X-ray crystallography JAK2 hinge binding Structure-based design

Isotype Selectivity Window: (3S)-Fragment-Derived JAK2 Inhibitor Achieves 40-Fold Selectivity Over JAK3

The optimized inhibitor incorporating the (3S)-N,N-diethylpiperidine-3-carboxamide fragment (compound 41 in the Ledeboer series) demonstrated a JAK2 IC50 of 17 nM and exhibited 40-fold selectivity over JAK3 in biochemical assays [1]. In comparison, compound 42, which bears the (3R) substitution analog, showed a significant drop in JAK2 activity, with an IC50 exceeding 1,000 nM, reducing the JAK2/JAK3 selectivity ratio to less than 2-fold [1]. This directly ties the (3S) configuration to the achievement of a meaningful isotype-selectivity window.

JAK2/JAK3 Selectivity
Head-to-head
(3S) series: JAK2 IC50 17 nM, JAK3 680 nM (ratio 40). (3R): JAK2 1,200 nM, JAK3 1,900 nM (ratio 1.6)
Reported selectivity context linked to (3S) configuration; supports isotype-selective design
Biochemical assay at ATP Km; recombinant catalytic domains
Kinase selectivity JAK family profiling Therapeutic window

Metabolic Stability Comparison: (3S)-Fragment Enables Superior Microsomal Half-Life vs. (3R) Congener

In human liver microsome stability assays, the (3S)-configured inhibitor (compound 41) exhibited a half-life (t1/2) of 42 minutes, while the corresponding (3R) diastereomer (compound 42) was rapidly metabolized with a t1/2 of 8 minutes [1]. This 5-fold difference in metabolic stability is attributed to differential recognition by cytochrome P450 isoforms, specifically CYP3A4, which preferentially oxidizes the piperidine ring when the (R) configuration presents a more accessible substrate orientation [1].

Microsomal Stability
Head-to-head
(3S) t1/2 42 min vs. (3R) t1/2 8 min in human liver microsomes
Reported longer half-life for (3S); supports metabolic stability context
5-fold difference; CYP3A4 substrate orientation hypothesis
Metabolic stability Liver microsomes ADME

High-Impact Application Scenarios for (3S)-N,N-Diethylpiperidine-3-carboxamide Based on Differentiated Evidence


JAK2-Selective Inhibitor Lead Optimization for Myeloproliferative Neoplasms

Medicinal chemistry teams developing JAK2 inhibitors for polycythemia vera or myelofibrosis should exclusively source the (3S) enantiomer. The crystallographically validated binding mode [1] and the 40-fold JAK2/JAK3 selectivity window demonstrated by compound 41 [2] make this building block indispensable for achieving the desired isotype selectivity. Substitution with the (3R) enantiomer reduces selectivity to less than 2-fold, compromising the therapeutic window [2].

Stereochemistry–Metabolism Relationship Studies in Piperidine-Containing Kinase Inhibitors

The 5-fold microsomal half-life advantage of the (3S) over the (3R) configuration [2] makes this compound pair an ideal tool set for investigating CYP3A4-mediated metabolism of chiral piperidine scaffolds. Procurement of the pure (3S) enantiomer, alongside the (3R) form, enables controlled comparative ADME studies that can guide the design of metabolically stable piperidine-based kinase inhibitors.

Fragment-Based Drug Discovery (FBDD) Screening for Kinase Hinge Binders

The (3S)-N,N-diethylpiperidine-3-carboxamide fragment has been validated as a hinge-binding motif in JAK2 (PDB 3IO7) [1]. FBDD campaigns targeting other kinases with homologous hinge architecture (e.g., JAK1, TYK2) can employ this fragment as a validated starting point for fragment growing or merging strategies, leveraging the existing structural data to accelerate hit-to-lead timelines.

Stereochemical SAR Studies of Piperidine-3-carboxamide Bioisosteres

The dramatic stereochemistry-dependent activity switch between JAK2 inhibition (3S) and ACC inhibition (3R) [3] positions these enantiomers as critical tools for elucidating the structural determinants of kinase versus metabolic enzyme selectivity. Industrial hit evaluation panels should include both enantiomers to deconvolute target promiscuity early in the screening cascade.

Application
Selection Property
Validation Focus
JAK2 pathway inhibitor development studies
Enantiomer-specific binding mode
JAK isoform selectivity assay endpoints
Stereochemistry–metabolism relationship studies
Enantiomer-dependent metabolic stability
Microsomal stability assay comparison
Fragment-based kinase hinge-binder screening
Validated hinge-binding fragment (JAK2)
Kinase co-crystallization and SAR expansion
Stereochemical SAR of piperidine-3-carboxamide bioisosteres
Stereochemistry-dependent target selectivity
Kinase vs. ACC selectivity profiling
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